molecular formula C10H9N3O2S B2859202 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4h-1,2,4-triazole-3-thiol CAS No. 959575-58-7

4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4h-1,2,4-triazole-3-thiol

Cat. No.: B2859202
CAS No.: 959575-58-7
M. Wt: 235.26
InChI Key: XOGSWMRNIXQQGI-UHFFFAOYSA-N
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Description

4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4h-1,2,4-triazole-3-thiol is a heterocyclic compound that features a benzodioxin ring fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4h-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with carbon disulfide and hydrazine hydrate, followed by cyclization with an appropriate aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4h-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: It is explored for use in the development of new materials with unique electronic and optical properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4h-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid
  • N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides

Uniqueness

4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4h-1,2,4-triazole-3-thiol is unique due to its combined benzodioxin and triazole structure, which imparts distinct chemical and biological properties. This dual-ring system allows for diverse chemical reactivity and potential for various applications that similar compounds may not offer.

Biological Activity

The compound 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family known for its diverse biological activities. Triazoles have been extensively studied for their potential therapeutic applications, including anticancer, antifungal, and antibacterial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, biological assays, and relevant case studies.

  • Molecular Formula : C₁₈H₁₅N₃O₂S
  • Molecular Weight : 341.40 g/mol

Triazole derivatives typically exert their biological effects through various mechanisms:

  • Inhibition of Enzyme Activity : Many triazoles inhibit enzymes critical for cell proliferation and survival.
  • Receptor Modulation : They may interact with specific receptors, altering signaling pathways.
  • Antioxidant Activity : Some compounds exhibit antioxidant properties that protect cells from oxidative stress.

Anticancer Activity

Research indicates that triazole derivatives can inhibit the growth of cancer cells. For instance:

  • A study demonstrated that related triazole compounds showed significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The IC₅₀ values for these compounds ranged from 6.2 μM to 43.4 μM against different cell lines .

Antifungal and Antibacterial Properties

Triazoles are also known for their antifungal and antibacterial activities:

  • A study highlighted the effectiveness of certain triazole derivatives against fungal strains such as Candida albicans and bacterial strains including Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined to assess their potency .

Case Studies and Research Findings

  • Cytotoxicity Assays :
    • In vitro assays conducted on MCF-7 cells revealed that the compound significantly reduced cell viability in a dose-dependent manner.
    • The mechanism involved apoptosis induction as evidenced by increased caspase activity.
  • Antimicrobial Screening :
    • Compounds derived from 4H-1,2,4-triazole exhibited broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.
    • The results indicated that the compound's structure plays a crucial role in its interaction with microbial targets .

Data Tables

Biological ActivityTest SystemIC₅₀ Value (μM)Reference
AnticancerMCF-727.3
AntifungalC. albicans12.5
AntibacterialS. aureus15.0

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c16-10-12-11-6-13(10)7-1-2-8-9(5-7)15-4-3-14-8/h1-2,5-6H,3-4H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGSWMRNIXQQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C=NNC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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